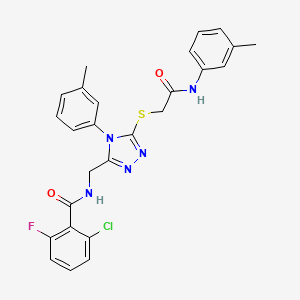

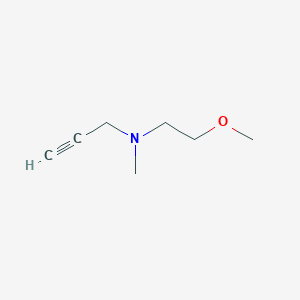

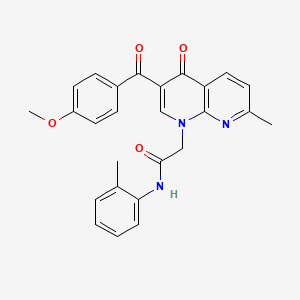

![molecular formula C23H15N7O3 B2354433 3-nitro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891108-03-5](/img/structure/B2354433.png)

3-nitro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-nitro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide” is a complex organic molecule that contains several functional groups, including a nitro group (-NO2), a benzamide group (C6H5CONH2), a pyridine ring, and a [1,2,4]triazolo[4,3-b]pyridazine ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The [1,2,4]triazolo[4,3-b]pyridazine ring, in particular, would be a key structural feature .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is electron-withdrawing and could potentially be reduced to an amino group. The benzamide group could participate in various reactions involving the carbonyl group or the amide nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the nitro group could potentially make the compound explosive under certain conditions .Scientific Research Applications

Synthesis and Biological Activity

- A study by Patel and Patel (2015) focused on synthesizing a series of heterocyclic compounds, including derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, which is closely related to the compound . They characterized these compounds and evaluated their antibacterial and antifungal activities (Patel & Patel, 2015).

Antiproliferative Activity

- Research by Ilić et al. (2011) synthesized a library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives. While this differs slightly from the specified compound, it's relevant due to its structural similarity. This study explored their potential in inhibiting the proliferation of endothelial and tumor cells (Ilić et al., 2011).

Anti-Diabetic Drug Potential

- Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, demonstrating the potential of similar compounds in the development of anti-diabetic medications. They evaluated these compounds for Dipeptidyl peptidase-4 (DPP-4) inhibition, a crucial aspect in diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).

Chemical Synthesis Techniques

- A study by Zheng et al. (2014) provides insights into the synthesis of 1,2,4-triazolo[1,5-a]pyridines, showcasing the methods for constructing such complex molecules. This is relevant for understanding the synthetic pathways of similar compounds (Zheng et al., 2014).

Antimicrobial Applications

- The work of Prakash et al. (2011) on 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines, achieved through oxidative cyclization, shows the antimicrobial potential of such compounds. This suggests that related compounds may also possess useful antimicrobial properties (Prakash et al., 2011).

Nitration and Transformation

- Yutilov et al. (2004) studied the nitration and subsequent transformation of imidazo- and triazolo[4,5-c]pyridin-4-ones, relevant for understanding the chemical behavior of nitro-substituted triazolopyridazines (Yutilov et al., 2004).

Future Directions

The future research directions for this compound would likely depend on its intended use or biological activity. Given the diverse biological activities of compounds containing triazole rings, potential areas of research could include exploring its potential as a therapeutic agent for various diseases .

Properties

IUPAC Name |

3-nitro-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N7O3/c31-23(17-2-1-3-19(14-17)30(32)33)25-18-6-4-15(5-7-18)20-8-9-21-26-27-22(29(21)28-20)16-10-12-24-13-11-16/h1-14H,(H,25,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNDKEYAVMNOEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

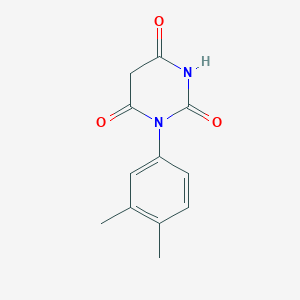

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2354353.png)

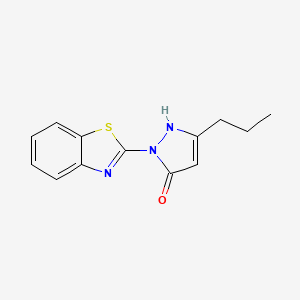

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2354359.png)

![3-(4-fluorophenyl)-8-methoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2354369.png)

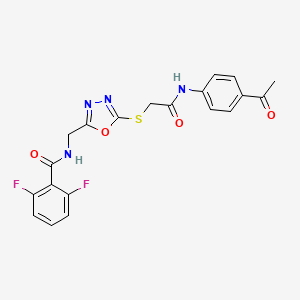

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-fluorobenzamide](/img/structure/B2354370.png)

![7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B2354371.png)